Nlrp3-IN-16

NLRP3 inflammasome IL-1β inhibition Potency comparison

Nlrp3-IN-16 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome. It effectively reduces IL-1β release with a reported IC50 of 0.065 μM in ELISA assays, positioning it as a valuable tool for inflammation research.

Molecular Formula C25H25NO5
Molecular Weight 419.5 g/mol
Cat. No. B12397760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3-IN-16
Molecular FormulaC25H25NO5
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC5=C4CCN(C5)C(CCCO)CO
InChIInChI=1S/C25H25NO5/c1-14-4-2-6-17-16(14)7-8-19-21(17)23(29)24(30)22-18-9-10-26(12-20(18)31-25(19)22)15(13-28)5-3-11-27/h2,4,6-8,15,27-28H,3,5,9-13H2,1H3/t15-/m0/s1
InChIKeyIZYGWVLDEVWNOE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Nlrp3-IN-16 Procurement Overview: A Potent and Selective NLRP3 Inflammasome Inhibitor


Nlrp3-IN-16 is a potent, selective small-molecule inhibitor of the NLRP3 inflammasome [1]. It effectively reduces IL-1β release with a reported IC50 of 0.065 μM in ELISA assays, positioning it as a valuable tool for inflammation research [1]. This compound is a product of a scaffold hybrid strategy derived from the natural product Tanshinone I, designed to occupy a unique chemical space with improved drug-likeness properties [2].

Why Nlrp3-IN-16 Cannot Be Simply Substituted by Other NLRP3 Inhibitors


The NLRP3 inhibitor landscape is diverse, with compounds exhibiting vastly different potency ranges (nanomolar to micromolar), selectivity profiles, and pharmacokinetic properties. For instance, MCC950 is a potent, nanomolar inhibitor, while CY-09 acts via a distinct ATP-binding motif inhibition mechanism [1]. Oridonin is a covalent inhibitor with weak potency [2]. Nlrp3-IN-16 occupies a unique chemical space derived from a Tanshinone I scaffold hybrid, resulting in a distinct potency profile, improved metabolic stability (T1/2: 223.5 min), and demonstrated in vivo efficacy that differentiate it from other in-class options [3]. Therefore, generic substitution without considering these specific, quantifiable differences can lead to experimental failure or misinterpretation of biological outcomes.

Nlrp3-IN-16 Quantitative Differentiation Evidence Guide for Scientific Procurement


Potency Differentiation: Nlrp3-IN-16 vs. Oridonin

Nlrp3-IN-16 exhibits significantly higher potency in inhibiting IL-1β release compared to the natural product NLRP3 inhibitor Oridonin. This difference in potency is critical for selecting an inhibitor that can achieve robust target engagement at lower, potentially less cytotoxic concentrations. [1]

NLRP3 inflammasome IL-1β inhibition Potency comparison

Metabolic Stability Advantage: Nlrp3-IN-16 vs. Tanshinone I

Nlrp3-IN-16 demonstrates a substantial improvement in in vitro metabolic stability compared to its parent scaffold, Tanshinone I. This is a key differentiator for applications requiring prolonged compound exposure or in vivo studies where rapid hepatic clearance of the parent compound would be limiting. [1]

Microsomal stability Drug-likeness In vitro ADME

In Vivo Efficacy Benchmarking: Nlrp3-IN-16 in Sepsis Model

Nlrp3-IN-16 has demonstrated quantifiable in vivo anti-inflammatory efficacy in an LPS-induced septic mouse model. This data point provides a benchmark for its biological activity in a complex disease setting, which is not available for all research-grade NLRP3 inhibitors. [1]

Sepsis Anti-inflammatory In vivo pharmacology

Distinct Mechanism: ASC Oligomerization Inhibition vs. ATPase Inhibition

Nlrp3-IN-16 exerts its inhibitory effect by preventing ASC oligomerization, a critical step in NLRP3 inflammasome assembly [1]. This mechanism is distinct from that of CY-09, which directly binds the ATP-binding motif of the NLRP3 NACHT domain to inhibit its ATPase activity [2]. This mechanistic divergence is important for researchers studying specific nodes of inflammasome activation or dealing with models where one pathway may be more relevant.

Mechanism of Action ASC oligomerization Target engagement

Unique Chemical Space and Scaffold Origin

Nlrp3-IN-16 was developed through a scaffold hybrid strategy of the natural product Tanshinone I, which analysis showed occupies a unique chemical space distinct from other NLRP3 inhibitors [1]. This structural novelty is a key differentiator for research programs focused on exploring new chemical matter for NLRP3 inhibition, particularly where IP or novelty is a consideration.

Chemical structure Scaffold hybrid Tanshinone I derivative

Recommended Research and Industrial Application Scenarios for Nlrp3-IN-16


In Vitro Inflammasome Activation Studies in Macrophages

Use Nlrp3-IN-16 at a concentration of 2 μM for 3 hours in mouse peritoneal macrophages (PMs) to specifically inhibit NLRP3 inflammasome activation. This protocol has been validated to suppress IL-1β (p17) and caspase-1 (p20) secretion without affecting pro-IL-1β and pro-caspase-1 levels, as confirmed by Western blot analysis [1]. This is ideal for mechanistic studies requiring specific blockade of NLRP3-mediated cytokine release.

In Vivo Anti-Inflammatory Research in Septic Mouse Models

For in vivo studies, administer Nlrp3-IN-16 intraperitoneally at a dose of 50 mg/kg in an LPS-induced inflammatory septic mouse model. This regimen has been shown to significantly diminish IL-1β release in serum and relieve alveolar wall thickening in the lung, demonstrating its utility in preclinical models of acute inflammation and sepsis [1]. Researchers can leverage this established protocol for dose-response and efficacy studies.

Studies Requiring Prolonged Compound Exposure Due to High Metabolic Stability

When experimental design necessitates a compound with a long half-life in biological matrices, Nlrp3-IN-16 is a suitable choice. Its demonstrated metabolic stability in both human and mouse liver microsomes (T1/2: 223.5 minutes; Clint: 6.2 μL/min/mg) [1] makes it advantageous for long-term cell culture experiments or in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies where maintaining consistent target engagement is critical.

Chemical Biology and Medicinal Chemistry Starting Point

Leverage Nlrp3-IN-16's unique Tanshinone I-piperidine hybrid scaffold as a starting point for further medicinal chemistry optimization. Its distinct chemical space, as identified by cheminformatic analysis [1], offers a novel template for synthesizing derivative libraries to explore structure-activity relationships (SAR) and improve upon its drug-like properties, including its moderate oral bioavailability (F = 5.0%) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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